iridium;tris((Z)-4-oxopent-2-en-2-olate)

描述

Fundamental Coordination Principles of Iridium(III) Complexes

Iridium(III) complexes, belonging to the d⁶ transition metal series, predominantly exhibit an octahedral coordination geometry. researchgate.net This preference is driven by the electronic configuration of the Ir(III) ion, which favors the stability offered by a six-coordinate environment. The coordination sphere around the iridium center is defined by the ligands attached to it, which can range from simple monodentate ligands to complex polydentate chelating agents.

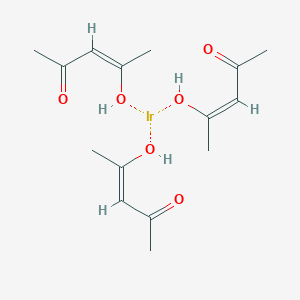

In the case of Iridium(III) acetylacetonate (B107027), the acetylacetonate (acac) ligand acts as a bidentate chelator, binding to the iridium center through its two oxygen atoms. wikipedia.org This forms a stable six-membered chelate ring. The coordination of three such ligands results in a neutral complex with the formula Ir(acac)₃. wikipedia.org The versatile coordination chemistry of iridium(III) is further highlighted by its ability to bind not only with classic N^N neutral ligands but also with negatively charged chelators, including those that form carbon-metal bonds in cyclometalated complexes. acs.org This adaptability allows for the synthesis of a wide array of iridium(III) complexes with tailored electronic and photophysical properties.

Table 1: General Coordination Properties of Iridium(III) Complexes

| Property | Description |

| Common Oxidation State | +3 |

| Electron Configuration | d⁶ |

| Predominant Geometry | Octahedral |

| Coordination Number | Typically 6 |

| Ligand Types | Monodentate, Polydentate (including chelating and cyclometalating ligands) |

Ligand Field Theory and Electronic Structure Considerations

The electronic structure of Iridium(III) acetylacetonate can be effectively described using Ligand Field Theory. As a d⁶ metal ion in an octahedral field, the five d-orbitals of the iridium atom are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). acs.org For Iridium(III), which is a third-row transition metal, the crystal field splitting is large, leading to a low-spin electronic configuration where all six d-electrons occupy the t₂g orbitals (t₂g⁶ eg⁰).

This low-spin d⁶ configuration results in a diamagnetic complex with a total spin of zero. The significant spin-orbit coupling, a characteristic of heavy elements like iridium, plays a crucial role in the photophysical properties of its complexes. acs.orgresearchgate.net This coupling facilitates intersystem crossing from singlet to triplet excited states, which is fundamental to the phosphorescence observed in many iridium(III) compounds. acs.orgacs.org

The nature of the ligands significantly influences the electronic structure. In heteroleptic complexes, where different types of ligands are coordinated to the iridium center, the symmetry is lower than octahedral, causing further splitting of the d-orbitals. acs.org The introduction of π-accepting ligands, for instance, can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), affecting the absorption and emission properties of the complex. rsc.org Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the HOMO (Highest Occupied Molecular Orbital) in many iridium(III) complexes has significant metal d-orbital character, while the LUMO is often localized on the ligands. rsc.orgrsc.org

Stereochemical Aspects and Isomerism in Iridium(III) Acetylacetonate Systems

The coordination of three bidentate acetylacetonate ligands to an iridium center in an octahedral geometry gives rise to various forms of isomerism, a key feature of the stereochemistry of Iridium(III) acetylacetonate.

Linkage Isomerism (O-bonded vs. C-bonded)

While the acetylacetonate ligand typically coordinates through its two oxygen atoms (O,O'-coordination), it can also bind to a metal center through its central carbon atom (C-bonded). wikipedia.org This phenomenon, known as linkage isomerism, is more prevalent for third-row transition metals like iridium. wikipedia.org In addition to the common O-bonded tris(acetylacetonato)iridium(III), a linkage isomer is known where one of the acetylacetonate ligands is bonded to the iridium through its carbon atom. wikipedia.orgwikipedia.org This C-bonded isomer has been investigated for its potential as a catalyst in C-H activation reactions. wikipedia.org The infrared spectra of these isomers are distinct: O-bonded acetylacetonates (B15086760) show characteristic ν(CO) bands at lower frequencies (around 1535 cm⁻¹), whereas C-bonded acetylacetonates exhibit carbonyl vibrations closer to that of a typical ketone (around 1655 cm⁻¹). wikipedia.org

Enantiomeric Forms and Resolution Methodologies

The tris-chelate structure of Iridium(III) acetylacetonate, Ir(acac)₃, is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). wikipedia.orgcmu.edu These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The resolution of this racemic mixture into its individual enantiomers has been successfully achieved. wikipedia.org

One common method for resolving such enantiomers is through the formation of diastereomers with a chiral resolving agent. For Ir(acac)₃, this has been accomplished by forming an adduct with dibenzoyltartaric acid. wikipedia.org More advanced techniques like chiral High-Performance Liquid Chromatography (HPLC) and supercritical fluid chromatography are also employed for the separation of enantiomers of related iridium(III) complexes. cmu.edunih.govresearchgate.net The synthesis of enantiopure iridium complexes is of significant interest for applications in areas such as 3D displays and biological assays, where circularly polarized light is utilized. cmu.edu

Influence of Ancillary and Cyclometalating Ligands on Stereochemistry

For instance, in complexes of the type (C^N)₂Ir(acac), where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327), the relative arrangement of the ligands can lead to different isomers. cmu.edusonar.ch The two cyclometalating ligands can have their nitrogen atoms trans to each other and their carbon atoms cis, which is a common arrangement. acs.org The introduction of chiral cyclometalating ligands can lead to stereoselective synthesis, favoring the formation of one enantiomer over the other. sonar.ch Furthermore, the electronic properties of these ancillary and cyclometalating ligands can tune the photophysical properties of the complex, such as the emission wavelength and quantum yield. rsc.orgacs.orgnih.gov The stability of different isomers can also be affected, with more stable isomers often exhibiting higher quantum yields. nih.govresearchgate.netnih.gov

属性

CAS 编号 |

15635-87-7 |

|---|---|

分子式 |

C15H21IrO6-3 |

分子量 |

489.54 g/mol |

IUPAC 名称 |

iridium;tris((Z)-4-oxopent-2-en-2-olate) |

InChI |

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-; |

InChI 键 |

AZFHXIBNMPIGOD-LNTINUHCSA-K |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir] |

物理描述 |

Yellow hygroscopic solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Conventional Solution-Phase Synthetic Routes

Traditional methods for synthesizing Iridium(III) acetylacetonate (B107027) are well-established and typically performed in a solution phase. These routes primarily rely on accessible iridium precursors and standard laboratory techniques.

Synthesis from Iridium(III) Halides

A foundational and widely used method for preparing Iridium(III) acetylacetonate involves the direct reaction of an iridium(III) halide, most commonly Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), with acetylacetone (B45752) (acacH). wikipedia.orgresearchgate.net The reaction sees the three chloride ligands displaced by three acetylacetonate ligands, which act as bidentate O,O'-donors to form a stable six-membered chelate ring with the iridium ion. researchgate.net This process is typically carried out by heating the reactants, often under reflux conditions, for an extended period to ensure the reaction proceeds to completion. google.com

Reaction with Acetylacetone in Basic Media

To facilitate the formation of the acetylacetonate anion (acac⁻), which is the active nucleophile in the substitution reaction, a base is commonly added. The base deprotonates the β-diketone, acetylacetone, shifting the reaction equilibrium in favor of the product formation. researchgate.net

Research has shown that the choice and concentration of the base can significantly impact the reaction yield. Sodium bicarbonate (NaHCO₃) is a frequently used base for this purpose. google.comgoogle.com In one study, the effect of sodium bicarbonate concentration was systematically investigated, revealing that a concentration of 0.56 mol/L resulted in the highest reported yield of 19.9%. psu.eduresearchgate.net If the concentration of the base is too high, it can promote the oxidation of iridium and the formation of iridium oxide (IrO₂), thereby reducing the yield of the desired complex. psu.edu Other bases, such as sodium carbonate (Na₂CO₃) and organic bases like triethylamine (B128534) (Et₃N), have also been employed. researchgate.netgoogle.com The general reaction can be summarized as:

IrCl₃ + 3 acacH + 3 Base → Ir(acac)₃ + 3 Base·HCl

Preparation from Chloro-Bridged Iridium Dimers

Chloro-bridged iridium dimers are versatile precursors in iridium chemistry. While often used for synthesizing heteroleptic complexes, certain dimers can serve as starting materials for Iridium(III) acetylacetonate. A common precursor is the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. rsc.orggoogle.com This iridium(I) complex undergoes oxidative addition in the presence of ligands. The synthesis involves a bridge-splitting reaction where the dimer reacts with acetylacetone in the presence of a base. This process typically involves the oxidation of Ir(I) to Ir(III) and the coordination of the acetylacetonate ligands. acs.org This route is particularly useful for creating specific isomers or more complex structures, although it is more commonly applied to the synthesis of heteroleptic complexes like [Ir(ppy)₂(acac)] rather than the homoleptic Ir(acac)₃. researchgate.netbris.ac.uk

Table 1: Comparison of Conventional Synthetic Routes for Iridium(III) acetylacetonate

| Method | Iridium Precursor | Key Reagents | Typical Reaction Conditions | Reported Yield (%) |

|---|---|---|---|---|

| From Iridium(III) Halide | Iridium(III) chloride hydrate (IrCl₃·nH₂O) wikipedia.org | Acetylacetone (acacH) wikipedia.org | Heating/reflux in a solvent like water or alcohol. google.comgoogle.com | Low to moderate (e.g., ~18-25%) google.comgoogle.com |

| With Basic Media | Iridium(III) chloride hydrate (IrCl₃·nH₂O) researchgate.net | Acetylacetone (acacH), Sodium Bicarbonate (NaHCO₃) researchgate.net | Heating at ~70°C for extended periods (e.g., 48 hours) in an aqueous solution. google.comgoogle.com | Up to 19.9% (yield is sensitive to base concentration). psu.eduresearchgate.net |

| From Dimer Precursor | [Ir(COD)Cl]₂ rsc.org | Acetylacetone (acacH), Base (e.g., tBuOK) researchgate.net | Bridge-splitting reaction, often in a solvent mixture like 2-ethoxyethanol/water. acs.org | Good to excellent (for related heteroleptic complexes). rsc.org |

Advanced and Green Synthetic Approaches

Solid-State Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, particularly through ball milling, represents a significant advancement in green synthesis. This solvent-free technique uses mechanical force to induce chemical reactions. researchgate.net While the synthesis of various tris-cyclometalated iridium(III) complexes via ball milling has been successfully demonstrated, showing rapid reaction times and high efficiency without the need for bulk organic solvents, its specific application to produce Iridium(III) acetylacetonate is not yet widely documented in the literature. rsc.orgrsc.org However, the mechanochemical synthesis of related heteroleptic complexes, such as Ir(ppy)₂(acac), has been reported, highlighting the potential of this solid-state method for the broader class of iridium acetylacetonate compounds. researchgate.net This approach stands as a promising, environmentally benign alternative to traditional solution-based methods. rsc.org

One-Pot Synthetic Strategies

One-pot syntheses are designed to improve efficiency by combining multiple reaction steps into a single process, thereby avoiding the time-consuming isolation of intermediate compounds. Several "one-pot" methodologies for preparing iridium acetylacetonate and related complexes have been reported. acs.orgnih.govacs.org

One such strategy involves starting with an iridium(IV) halide solution, which is first reduced in situ to an iridium(III) species. Following the reduction, acetylacetone and a neutralizing base are added to the same reaction vessel to precipitate the final Iridium(III) acetylacetonate complex. google.comgoogle.com This method streamlines the synthesis by bypassing the need to start with an isolated, and often more expensive, iridium(III) precursor. This approach not only enhances procedural efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. scirp.orgresearchgate.net

Improved Reaction Conditions and Solvent Systems

The synthesis of Iridium(III) acetylacetonate, often starting from iridium(III) chloride hydrate (IrCl₃·xH₂O) and acetylacetone (Hacac), has been subject to various refinements to improve efficiency. A common method involves dissolving iridium(III) chloride trihydrate in hot distilled water, followed by the addition of acetylacetone. google.comgoogle.com The reaction is typically conducted under reflux conditions, at temperatures between 90-100°C, often while bubbling hydrogen gas through the solution. google.com The subsequent dropwise addition of a saturated sodium bicarbonate solution facilitates the formation of the final product, which precipitates as an orange-yellow solid upon cooling. google.com

Several strategies have been developed to optimize this process. The molar ratio of reactants is a critical parameter, with a common ratio being 1:3-10:3-10 for iridium(III) chloride trihydrate:acetylacetone:sodium bicarbonate. google.com Adjusting the pH to a neutral range of 6.5-7.5 is also crucial for the precipitation of the complex. google.com

Further improvements to increase the synthesis yield have been explored. One patented method suggests the addition of ascorbic acid during the reaction, which can further enhance the yield. google.com Another approach involves a two-step precipitation process, where the filtrate from the initial product collection is treated again with acetylacetone and sodium bicarbonate to recover more product. google.com Mechanochemical methods, using ball-milling, have also been demonstrated as a rapid and efficient alternative to traditional solution-based synthesis, significantly reducing reaction times. rsc.org For purification, recrystallization from a benzene-hexane system is a documented method. researchgate.net

Precursor Properties for Advanced Deposition Techniques

Iridium(III) acetylacetonate is a widely utilized precursor for depositing iridium and iridium oxide thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its suitability stems from a specific combination of thermal properties.

Thermal Stability and Volatility Considerations

A key requirement for a CVD or ALD precursor is sufficient thermal stability to be vaporized and transported without premature decomposition, coupled with a decomposition temperature that allows for film growth on a heated substrate. rsc.org Iridium(III) acetylacetonate is a thermally stable organic precursor with a high melting point of 269-271°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commdpi.com This stability ensures it does not break down in the vaporizer.

Its volatility, a measure of its ability to enter the gas phase, is considered relatively high for a metal complex, which is advantageous for achieving adequate growth rates in deposition processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The combination of high thermal stability and good volatility makes it a classic and effective precursor for MOCVD and ALD applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comdntb.gov.ua For ALD processes, the precursor is typically sublimated at temperatures around 150°C. researchgate.net

Sublimation Enthalpy and Vapor Pressure Characteristics

The vapor pressure of a precursor is a critical parameter in deposition processes, as it determines the concentration of the molecule in the gas phase at a given temperature. Iridium(III) acetylacetonate is characterized by a relatively low sublimation enthalpy, which contributes to its high vapor pressure. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The temperature dependence of the saturated vapor pressure of Ir(acac)₃ has been measured by several methods, yielding thermodynamic parameters for the sublimation process (crystal to gas phase transition). akjournals.com A combined analysis of data from the method of calibrated volume (MCV), flow transpiration, and Knudsen method over a temperature range of 110–200°C provided the following values for sublimation enthalpy and entropy. researchgate.netakjournals.com

Interactive Table: Thermodynamic Parameters of Sublimation for Ir(acac)₃

| Parameter | Value | Unit |

| Enthalpy of Sublimation (ΔHT°) | 127.9 ± 2.1 | kJ mol⁻¹ |

| Entropy of Sublimation (ΔST°) | 215.2 ± 5.0 | J mol⁻¹K⁻¹ |

| Data from combined analysis in the 110-200°C range. researchgate.netakjournals.com |

The relationship between saturated vapor pressure (P) and temperature (T) in the range of 110–200°C can be described by the following equation akjournals.com:

ln(P) = 25.88 – 15391/T

where P is in Pascals and T is in Kelvin.

Different measurement techniques have yielded slightly varying results for the thermodynamic parameters, as shown in the table below. These discrepancies can arise from the specific conditions and assumptions of each method. akjournals.com

Interactive Table: Sublimation Parameters of Ir(acac)₃ by Different Methods

| Method | Enthalpy of Sublimation (ΔHT°) (kJ mol⁻¹) | Entropy of Sublimation (ΔST°) (J mol⁻¹K⁻¹) |

| Method of Calibrated Volume (MCV) | 101.59 | 156.70 |

| Knudsen Method | 130.54 | 224.40 |

| Flow Transpiration | 129.34 | 212.23 |

| Membrane Method | 95.45 | 149.44 |

| Data sourced from a comparative study. akjournals.com |

Decomposition Pathways in Gas Phase Deposition

The mechanism by which Iridium(III) acetylacetonate decomposes is highly dependent on the reaction atmosphere. mdpi.comrsc.org

In Vacuum or Hydrogen (H₂): Mass spectrometry studies have shown that the decomposition of Ir(acac)₃ vapor on a heated surface begins at approximately 410°C. mdpi.com The primary decomposition pathway involves the release of fragments from the acetylacetonate ligand into the gas phase. mdpi.com In a reductive atmosphere, the process involves the hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of the ligand residues to form alkanes and water, a process catalyzed by the newly formed iridium clusters. rsc.orgpsu.edu This results in the deposition of nanosized, granular iridium layers. researchgate.net

In the Presence of Oxygen (O₂): The addition of oxygen as a co-reactant significantly lowers the decomposition temperature. The initial decomposition temperature is reduced to around 220°C. mdpi.com Under these oxidative conditions, Ir(acac)₃ undergoes exothermic combustion. rsc.orgpsu.edu The acetylacetonate ligands are completely oxidized, with the final decomposition products being water vapor and carbon dioxide. mdpi.compsu.edu This process leads to the formation of iridium oxide (IrO₂) particles or dense, homogeneous iridium films if a subsequent reduction step is included. rsc.orgacs.org

In an Inert Atmosphere (e.g., Argon): When heated in an inert gas like argon, the acetylacetonate ligand decomposes slowly at temperatures above 360°C, primarily yielding hydrogen gas. psu.edu

Density functional theory (DFT) studies suggest that the decomposition process is initiated by the fracturing of the ligand structures. researchgate.net The specific pathway is crucial as it influences the composition, microstructure, and properties of the resulting film. researchgate.net

Theoretical and Computational Investigations of Electronic and Photophysical Phenomena

Density Functional Theory (DFT) Applications in Structure and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of iridium complexes, including Iridium(III) acetylacetonate (B107027).

Ground State Structural Optimization

DFT calculations are employed to determine the most stable geometric structure of Ir(acac)₃ in its ground electronic state. These optimizations typically result in a pseudo-octahedral coordination geometry around the central iridium ion, which is consistent with the d⁶ configuration of Ir(III). The acetylacetonate ligands act as bidentate ligands, coordinating to the iridium center through two oxygen atoms.

Vibrational frequency calculations are often performed following geometric optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable, optimized geometry. The calculated bond lengths and angles from DFT studies generally show good agreement with experimental data where available. For instance, in related Ir(III) complexes, the optimized geometrical parameters have been shown to concur well with experimental results. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Representative Iridium(III) Complex This table presents a sample of typical bond lengths to illustrate the output of DFT-based ground state structural optimization. The values are representative and may vary depending on the specific ligands and computational methods used.

| Parameter | Calculated Value (Å) |

|---|---|

| Ir-O (trans to C) | 2.15 |

| Ir-O (trans to O) | 2.05 |

| Ir-C | 2.02 |

Relative Stability of Metallocycle Ring Structures

The acetylacetonate ligands form six-membered metallocycle rings with the iridium center. DFT calculations can be used to assess the thermodynamic and kinetic stability of these rings. This is achieved by calculating parameters such as the free energy of atomization and excitation energies. A stability index based on wavefunction parameters can rank the stability of different transition metal acetylacetonate complexes, providing insights into their relative reactivity. researchgate.net The electronic structure, particularly the d-orbital electron occupancy, plays a crucial role in determining the stability of these systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited state properties of molecules, including the absorption and emission spectra of Iridium(III) acetylacetonate and its derivatives.

Absorption and Emission Spectra Calculations

TD-DFT calculations, performed on the optimized ground state geometry, can predict the electronic absorption spectra of Ir(acac)₃. These calculations provide information about the energies of vertical electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. Similarly, by optimizing the geometry of the lowest triplet excited state, TD-DFT can be used to calculate the phosphorescence emission spectra. rsc.orgrsc.org The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. rsc.orgresearchgate.net For many iridium complexes, TD-DFT has been shown to provide a good agreement between theoretical and experimental absorption and emission wavelengths. rsc.orgresearchgate.net

Table 2: Calculated Absorption and Emission Data for a Representative Iridium(III) Complex This table provides an example of data obtained from TD-DFT calculations, illustrating the prediction of key photophysical properties. The values are representative and depend on the specific molecular system and computational details.

| Property | Calculated Wavelength (nm) | Transition Character |

|---|---|---|

| Lowest Energy Absorption | ~450 | ³MLCT |

| Phosphorescence Emission | ~520 | ³MLCT/³LC |

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The photophysical properties of Ir(acac)₃ and related complexes are largely governed by the nature of their lowest-lying excited states. TD-DFT calculations are instrumental in characterizing these states. The analysis of the molecular orbitals involved in the electronic transitions allows for the assignment of these transitions as either Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC), or a mixture of both. researchgate.net

In a typical MLCT transition in an iridium complex, an electron is excited from a molecular orbital with significant iridium d-orbital character (often the Highest Occupied Molecular Orbital, HOMO) to an orbital that is primarily localized on the π-system of the ligand (often the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org In contrast, an LC transition involves the excitation of an electron from one ligand-based orbital to another.

For many phosphorescent iridium complexes, the lowest-energy absorption and the subsequent emission originate from a triplet MLCT (³MLCT) state, which may have some mixing with ³LC states. rsc.orgresearchgate.net The character of the emissive state is critical in determining the color and efficiency of the phosphorescence. TD-DFT provides a detailed picture of the contributing orbitals, allowing for a precise assignment of the excited state character. For instance, in some heteroleptic iridium complexes, the HOMO is distributed across the iridium center and the cyclometalating ligands, while the LUMO is located on the ancillary ligand, leading to MLCT/LLCT (Ligand-to-Ligand Charge Transfer) character in the emissive T₁ state. rsc.org

Spin-Orbital Coupling and Intersystem Crossing Rates

A paramount feature of iridium(III) complexes is the pronounced spin-orbit coupling (SOC) induced by the heavy iridium atom. researchgate.net This strong coupling facilitates efficient intersystem crossing (ISC), a non-radiative process involving a transition between electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state. researchgate.net

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the role of SOC in these complexes. scispace.com While specific ISC rate constants for Iridium(III) acetylacetonate are not extensively documented in dedicated studies, research on analogous iridium(III) complexes provides significant insights. For instance, in other iridium complexes, the ISC from the lowest singlet metal-to-ligand charge transfer (¹MLCT) state to the triplet (³MLCT) state has been shown to be an ultrafast process, occurring on the timescale of 70 to 100 femtoseconds. researchgate.net This rapid ISC is a direct consequence of the large spin-orbit coupling constant associated with the iridium center. researchgate.net

Computational models have demonstrated that both scalar relativistic effects and spin-orbit coupling are crucial for an accurate description of the electronic structure and photophysical properties of iridium(III) complexes. researchgate.net The inclusion of these effects in theoretical calculations is essential for understanding the high phosphorescence quantum yields observed in many iridium compounds, which are a direct result of efficient population of the triplet state via ISC. researchgate.net

Radiative and Non-Radiative Transition Processes

Following intersystem crossing to the triplet manifold, the excited state of an iridium complex can decay back to the ground state through either radiative (phosphorescence) or non-radiative pathways. The rates of these processes, denoted as k_r and k_nr respectively, determine the phosphorescence quantum yield and lifetime.

Theoretical calculations on various iridium(III) complexes have been performed to understand the factors governing these decay rates. For a series of highly phosphorescent iridium(III) complexes, it was found that while the radiative rate constants (k_r) fall within a narrow range, the non-radiative rate constants (k_nr) can vary significantly. researchgate.net A key factor influencing the non-radiative decay rate is the energy gap between the emissive triplet state (typically ³MLCT) and a non-emissive metal-centered (³MC or d-d) state. nih.govresearchgate.net Thermal population of this higher-lying ³MC state is often the dominant non-radiative decay pathway at ambient temperatures. nih.govresearchgate.net

For heteroleptic iridium(III) complexes containing acetylacetonate as an ancillary ligand, such as [Ir(ppySO₂F)₂(acac)], the non-radiative rate constant (k_nr) has been determined and compared with complexes having other ancillary ligands. researchgate.net In one study, the [Ir(ppySO₂F)₂(acac)] complex exhibited a non-radiative rate constant of 4.89 x 10⁵ s⁻¹. researchgate.net Ab initio calculations for this series of complexes suggested that the non-emissive ³MC states lie at higher energies than the emissive ³MLCT state, indicating that the thermal population of these states might not be the sole contributor to the non-radiative decay. researchgate.net

The interplay between radiative and non-radiative decay pathways is critical in the design of efficient phosphorescent materials. Theoretical models that can accurately predict these rates are therefore invaluable tools for the rational design of new iridium complexes with tailored photophysical properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules. wikipedia.org In the context of iridium(III) complexes, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into their electronic transitions, redox properties, and photophysical behavior.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the color and efficiency of phosphorescence in iridium(III) complexes. 160.153.132 A smaller HOMO-LUMO gap generally leads to a red-shift in the emission wavelength. 160.153.132

The tuning of the HOMO-LUMO gap can be achieved by modifying the ligands. For example, the introduction of electron-donating or electron-withdrawing groups on the ligands can raise or lower the HOMO and LUMO energy levels, respectively, thereby tuning the emission color. 160.153.132

The spatial distribution of the HOMO and LUMO provides insight into the nature of the electronic transitions. In many phosphorescent iridium(III) complexes, the HOMO is typically of mixed metal-ligand character, with significant contributions from the iridium d-orbitals and the π-orbitals of the ligands. The LUMO is often localized on the π*-orbitals of the ligands.

For heteroleptic iridium(III) complexes containing the acetylacetonate ligand, such as Ir(ppy)₂(acac), computational studies have shown that the HOMO has a significant contribution from the iridium metal center, while the LUMO is predominantly localized on the cyclometalating ligands (in this case, the phenylpyridine ligands). researchgate.net The contribution of the acetylacetonate ligand to the frontier orbitals is generally less significant compared to the cyclometalating ligands, which are more directly involved in the emissive charge-transfer transitions. 160.153.132

A visual representation of the molecular orbital contributions for a related complex, Ir(ppy)₂(acac), is provided in the table below, based on data extracted from computational studies.

| Orbital | Contribution from Iridium Center (%) | Contribution from Phenylpyridine Ligands (%) | Contribution from Acetylacetonate Ligand (%) |

| HOMO | High | Moderate | Low |

| LUMO | Low | High | Low |

Note: This table represents a qualitative summary based on findings for related heteroleptic complexes and is intended to be illustrative for the general principles of molecular orbital contributions in such systems.

The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of the complex, respectively. These parameters are crucial for understanding the energetics of electron transfer processes, which are fundamental to the operation of devices such as organic light-emitting diodes (OLEDs).

The HOMO level can be correlated with the ease of hole injection, while the LUMO level relates to the ease of electron injection. Theoretical calculations of HOMO and LUMO energies can thus guide the design of materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

While specific data on the electron transfer energetics and kinetics for Iridium(III) acetylacetonate is limited, the general principles derived from studies of other iridium(III) complexes are applicable. The kinetics of electron transfer are influenced by factors such as the reorganization energy and the electronic coupling between the donor and acceptor. Computational methods can be used to estimate these parameters and thus predict the rates of electron transfer processes.

Non-Linear Optical (NLO) Properties and Computational Prediction

Non-linear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. While there is extensive research on the NLO properties of various organic and organometallic compounds, specific computational predictions for Iridium(III) acetylacetonate are not widely reported in the literature.

However, computational methods, particularly DFT, are powerful tools for the prediction of NLO properties, such as the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These calculations can provide valuable insights into the structure-property relationships that govern the NLO response of a molecule. For organometallic complexes, the nature of the metal center and the ligands plays a crucial role in determining the NLO properties.

Studies on other iridium complexes have shown that they can exhibit significant second-order NLO responses and two-photon absorption cross-sections. mdpi.com The NLO properties are often associated with low-energy charge-transfer transitions. Given that Iridium(III) acetylacetonate possesses metal-to-ligand and ligand-to-metal charge transfer possibilities, it is plausible that it could exhibit interesting NLO properties. However, without specific computational studies on this compound, any discussion remains speculative. The prediction of NLO properties for Iridium(III) acetylacetonate would require dedicated theoretical investigations.

Reverse Saturable Absorption (RSA) Mechanisms

Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing incident light intensity. This property is of significant interest for applications in optical limiting, which protects sensors or human eyes from high-intensity laser pulses. Organometallic Iridium(III) complexes, including acetylacetonate derivatives, have been identified as potential materials for RSA applications due to their strong excited-state absorption (ESA) compared to their ground-state absorption (GSA) researchgate.net.

The key steps in the RSA mechanism for an Iridium(III) complex are:

Ground-State Absorption (GSA): An electron is excited from the ground state (S₀) to the first excited singlet state (S₁) by absorbing a photon.

Intersystem Crossing (ISC): The molecule rapidly transitions from the excited singlet state (S₁) to the first excited triplet state (T₁) due to strong spin-orbit coupling induced by the heavy iridium atom.

Excited-State Absorption (ESA): The molecule in the T₁ state absorbs another photon, promoting it to a higher excited triplet state (Tₙ).

For RSA to be effective, the absorption cross-section of the excited triplet state must be greater than that of the ground state.

| Process | Description | Significance in RSA |

| Ground-State Absorption (GSA) | Absorption of a photon by the molecule in its ground electronic state (S₀ → S₁). | Initiates the process, but has a smaller absorption cross-section than ESA. |

| Intersystem Crossing (ISC) | A non-radiative transition between two electronic states with different spin multiplicities (S₁ → T₁). | Efficiently populates the long-lived triplet state, which is crucial for subsequent excited-state absorption. The heavy iridium atom enhances this process. |

| Excited-State Absorption (ESA) | Absorption of a photon by a molecule already in an excited state (T₁ → Tₙ). | The key step in RSA; the absorption cross-section for this transition is significantly larger than for GSA, leading to increased overall absorption at high light intensities. |

Polarizability Parameters

The polarizability (α) is a tensor quantity, but for isotropic systems, it is often reported as the average polarizability, ᾱ:

ᾱ = (αₓₓ + αᵧᵧ + αzz) / 3

where αₓₓ, αᵧᵧ, and αzz are the diagonal components of the polarizability tensor along the principal axes.

Computational approaches to determine the polarizability of molecules like Ir(acac)₃ typically involve the following steps:

Geometry Optimization: The molecular structure of Iridium(III) acetylacetonate is first optimized to find its lowest energy conformation.

Application of an Electric Field: A static electric field is applied computationally, and the response of the molecule's electron density is calculated.

Calculation of Dipole Moment: The induced dipole moment is determined as a function of the applied electric field.

Determination of Polarizability: The polarizability is then calculated from the relationship between the induced dipole moment and the electric field strength.

For transition metal complexes, the choice of the DFT functional and basis set is critical for obtaining accurate results. Hybrid functionals, which mix a portion of Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. Relativistic effects, particularly for heavy atoms like iridium, must also be considered in high-accuracy calculations, as they can influence the electronic structure and, consequently, the polarizability mdpi.com.

The polarizability of Iridium(III) acetylacetonate is expected to be influenced by several factors, including the nature of the metal-ligand bonds and the delocalization of electrons within the acetylacetonate ligands.

| Computational Method | Key Considerations for Iridium(III) Acetylacetonate |

| Density Functional Theory (DFT) | A widely used method for calculating electronic structure and properties. The choice of functional (e.g., B3LYP, PBE0) is crucial for accuracy. |

| Basis Set Selection | A sufficiently large and flexible basis set is required to accurately describe the electron distribution, especially around the iridium center and the oxygen donor atoms. |

| Relativistic Effects | Due to the high atomic number of iridium, relativistic effects can significantly impact the electronic structure and must be included for accurate predictions. |

| Solvent Effects | If modeling the properties in solution, a continuum solvation model (e.g., PCM) can be used to account for the influence of the solvent. |

Computational Studies on Ligand Fracturing and Decomposition Mechanisms

Understanding the thermal decomposition of Iridium(III) acetylacetonate is crucial for its application as a precursor in techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating thin films of iridium or iridium oxide. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ligand fracturing and the subsequent decomposition pathways.

Research has shown that the decomposition of Iridium(III) acetylacetonate can proceed through different routes depending on the reaction conditions, such as the presence of oxygen or hydrogen.

Decomposition in an Inert or Reductive Atmosphere: In the absence of an oxidizing agent, the decomposition is believed to be initiated by the cleavage of bonds within the acetylacetonate ligand. DFT studies suggest that the C-C and C-O bonds within the chelate ring are susceptible to breaking at elevated temperatures. The hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of the resulting fragments into alkanes and water, has been proposed as a key process during direct reduction chemrxiv.org. This process is often catalyzed by the iridium clusters that form as the decomposition proceeds chemrxiv.org.

Decomposition in an Oxidative Atmosphere: When heated in the presence of air or another oxidizing agent, Iridium(III) acetylacetonate undergoes an exothermic combustion process chemrxiv.org. This leads to the formation of iridium oxide (IrO₂) particles chemrxiv.orgarxiv.org. The ligand itself is oxidized, breaking down into smaller molecules like carbon dioxide and water.

| Decomposition Condition | Proposed Mechanism | Primary Products | Computational Insights |

| Inert/Reductive Atmosphere | Hydrogenolysis and hydrogenation of the acetylacetonate ligand, catalyzed by iridium clusters. | Iridium metal, alkanes, water chemrxiv.org. | Calculation of bond dissociation energies to identify the weakest bonds in the ligand and the Ir-O coordination sphere. |

| Oxidative Atmosphere (e.g., air) | Exothermic combustion of the acetylacetonate ligand. | Iridium oxide (IrO₂), carbon dioxide, water chemrxiv.org. | Modeling the reaction pathways involving oxygen to understand the formation of IrO₂ and the complete oxidation of the organic ligand. |

These theoretical investigations provide a molecular-level understanding of the complex processes involved in the decomposition of Iridium(III) acetylacetonate, which is essential for optimizing its use as a precursor in materials science.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Iridium(III) Acetylacetonate (B107027) Complexes

As a homogeneous catalyst, Iridium(III) acetylacetonate and its derivatives are soluble in the reaction medium, offering high selectivity and activity under mild conditions for several classes of organic reactions. chemimpex.com

Iridium(III) acetylacetonate-based systems are effective catalysts for hydrogenation reactions. The complex itself can catalyze the hydrogenation of sulfur-containing aromatic compounds. samaterials.comchemicalbook.com In more complex systems, iridium complexes are crucial for the asymmetric hydrogenation of various substrates. For instance, an efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed, achieving up to 99% enantiomeric excess (ee). dicp.ac.cn In some processes, Ir(I) species are oxidized to the more active Ir(III) state to enhance catalytic activity. dicp.ac.cn Mechanistic studies suggest that these reactions can proceed through a 1,2-hydride addition to an olefin intermediate, followed by the insertion of a double bond into the Ir-H bond and subsequent β-hydride elimination. dicp.ac.cn

Iridium(III) acetylacetonate is employed as a catalyst in various oxidation reactions. samaterials.com It serves as a precursor for creating catalysts used in processes like water oxidation and the preferential oxidation of carbon monoxide (CO). chemicalbook.com For example, iridium oxide nanoclusters (IrOx) derived from Ir(acac)₃, when coupled with a binuclear ZrOCo(II) unit, can catalyze the reduction of carbon dioxide. sigmaaldrich.com The catalytic activity in these systems is often attributed to the accessibility of different oxidation states of iridium, primarily Ir(III) and Ir(IV), which facilitates the electron transfer steps required for oxidation processes. nih.gov

The carbon-bonded linkage isomer of Iridium(III) acetylacetonate has been specifically investigated for its potential as a catalyst in C-H activation reactions. wikipedia.org This process involves the cleavage of a carbon-hydrogen bond and the formation of a carbon-metal bond, a key step in the functionalization of otherwise inert hydrocarbons. The reaction mechanisms can involve processes such as oxidative addition and reductive elimination. biosynth.com Iridium complexes, in general, are known to react with substrates like benzene and pyridine (B92270) to yield C-H addition products, demonstrating the feasibility of iridium-mediated C-H activation. vt.edu

Iridium(III) complexes are highly efficient catalysts for transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to an acceptor, such as a ketone or aldehyde, without using molecular hydrogen gas. A notable system involves an iridium catalyst with a functional ligand that facilitates the transfer hydrogenation of various carbonyl compounds to their corresponding alcohols using glucose as a sustainable hydrogen donor in water. mdpi.com Another efficient bifunctional iridium(III) catalytic system utilizes 2-propanol as the hydrogen source for the reduction of a wide range of ketones. researchgate.net The mechanism is believed to involve the dehydrogenation of the hydrogen donor to form an iridium-hydride species, which then transfers the hydride to the carbonyl substrate. mdpi.com

Table 1: Examples of Iridium-Catalyzed Transfer Hydrogenation

| Substrate | Catalyst System | Hydrogen Donor | Solvent | Product |

| Various Ketones & Aldehydes | Iridium complex with functional ligand | Glucose | Water | Corresponding Alcohols |

| Various Ketones | Bifunctional Iridium(III) system | 2-Propanol | Not Specified | Corresponding Alcohols |

| Acetophenone | Iridium complex 1 | Glucose | Water | 1-Phenylethanol |

Heterogeneous Catalysis and Supported Iridium Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Iridium(III) acetylacetonate is a key precursor for preparing supported iridium catalysts, where iridium nanoparticles are dispersed on a high-surface-area support material. chemicalbook.com

Supported iridium catalysts are prepared by impregnating a support material with a solution of Iridium(III) acetylacetonate, followed by thermal treatment. google.comrsc.org The choice of support and the decomposition conditions (e.g., atmosphere and temperature) are critical in determining the final properties of the catalyst, such as particle size and dispersion. rsc.org

Common methods and supports include:

Impregnation and Calcination/Reduction: A support like amorphous silica-alumina (ASA) is impregnated with Ir(acac)₃. Subsequent treatment under different atmospheres yields distinct results. Calcination in air leads to the combustion of the acetylacetonate ligands and the formation of agglomerated Iridium dioxide (IrO₂) particles. rsc.org In contrast, direct reduction under a hydrogen atmosphere involves hydrogenolysis of the ligands, resulting in highly dispersed iridium nanoparticles. rsc.org

Chemical Vapor Deposition (MVD): As a thermally stable precursor with relatively high vapor pressure, Ir(acac)₃ is well-suited for metallo-organic chemical vapor deposition (MOCVD) to create iridium coatings or films. chemicalbook.com

Chemical Reduction: Iridium nanoclusters can be synthesized on supports like boron carbide (B₄C) via a chemical reduction method, using a reducing agent such as sodium borohydride (NaBH₄). elsevierpure.comresearchgate.net This method has been shown to produce grape-like iridium nanoclusters that are well-dispersed on the support material. elsevierpure.com

Table 2: Methods for Preparing Supported Iridium Catalysts from Ir(acac)₃

| Method | Support Material | Description | Resulting Catalyst |

| Impregnation & Calcination | Amorphous Silica-Alumina (ASA) | Ir(acac)₃ is impregnated onto ASA and heated in air. | Agglomerated IrO₂ particles |

| Impregnation & Direct Reduction | Amorphous Silica-Alumina (ASA) | Ir(acac)₃ is impregnated onto ASA and heated under hydrogen. | Highly dispersed Iridium nanoparticles |

| Chemical Reduction | Boron Carbide (B₄C) | Ir precursor is reduced by NaBH₄ in the presence of the support. | Dispersed Iridium nanoclusters |

| MOCVD | Various Substrates | Gaseous Ir(acac)₃ is decomposed on a heated substrate. | Iridium coatings and films |

Iridium Oxide Nanoclusters as Catalytic Species

Iridium(III) acetylacetonate serves as a valuable precursor for the synthesis of catalytically active iridium oxide (IrOx) nanoclusters. A modified Adams fusion method, which is both simple and scalable, can be employed to prepare chlorine-free iridium oxide nanoparticles with controlled size and shape from Ir(acac)3. acs.org The properties of these nanoclusters are highly dependent on the synthesis temperature. For instance, iridium oxide synthesized at 350°C from iridium(III) acetylacetonate results in nanoparticles with an average size of 1.7 ± 0.4 nm and a high specific surface area of 150 m²/g. acs.org These small, spherical nanoparticles have demonstrated high activity for the oxygen evolution reaction (OER). acs.org

Increasing the synthesis temperature leads to larger particle sizes and a change in morphology from spherical to rod-shaped. This alteration in morphology, associated with a predominance of highly ordered (110) facets, has been linked to a decrease in intrinsic OER activity. acs.org Operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) studies have indicated the presence of iridium hydroxo (Ir-OH) species on the surface of these nanoparticles, which are strongly correlated with their catalytic activity. acs.org

Iridium(III) acetylacetonate is also used in atomic layer deposition (ALD) to deposit iridium particles on various supports like alumina (B75360), silica-alumina, and silica (B1680970). researchgate.net This technique allows for the preparation of iridium catalysts with controlled particle sizes, which is crucial for studying structure-activity relationships in catalysis. researchgate.net

CO Oxidation Catalysis

While detailed mechanistic studies focusing specifically on CO oxidation using catalysts derived directly from Iridium(III) acetylacetonate are specific, the broader field of iridium catalysis extensively covers this reaction. Iridium-based catalysts, including finely dispersed nanoparticles and single-atom catalysts on various supports, are known to be effective for the oxidation of carbon monoxide (CO) to carbon dioxide (CO2). The activity of these catalysts is often attributed to the unique electronic properties of iridium and its ability to readily adsorb and activate both CO and oxygen. The formation of iridium oxide species, as can be generated from precursors like Iridium(III) acetylacetonate, plays a crucial role in the catalytic cycle.

Carbon Dioxide (CO2) Reduction and Functionalization

The transformation of carbon dioxide into valuable chemicals is a key area of research where iridium complexes, including those derived from or analogous to systems involving Iridium(III) acetylacetonate, have shown significant promise.

In the context of CO2 reduction catalyzed by iridium complexes, outer-sphere mechanisms have been proposed, particularly for the hydride transfer step. For instance, in studies involving palladium pincer complexes, which share mechanistic principles with related iridium systems, an outer-sphere hydride transfer to CO2 is considered a key product-forming step. acs.org This mechanism is proposed for saturated, 18-electron metal centers where the direct coordination of CO2 is sterically or electronically disfavored. acs.org The hydridic metal center reacts with CO2 to form a weakly hydrogen-bound metal-formate complex without prior coordination of the CO2 molecule to the metal. acs.org The modulation of the secondary coordination sphere—the environment around the primary ligand framework—can significantly influence these processes by creating local environments that facilitate proton or hydride transfer. nih.govresearchgate.netrsc.org

Single-atom catalysis (SAC) represents a frontier in catalyst design, maximizing metal utilization and often exhibiting unique catalytic properties. Iridium single-atom catalysts have been theoretically and experimentally investigated for the electrochemical reduction of CO2 (CO2RR). xidian.edu.cn Defect-free functionalization, such as attaching IrX3 (where X is a halide) complexes to 2D materials like MoS2, provides a stable platform for single Ir atoms. xidian.edu.cn Theoretical studies show that such systems can facilitate the CO2 reduction process with a small free energy change and a low onset potential. xidian.edu.cn Iridium SACs coordinated with other metal hydroxides, such as cobalt-iron hydroxides, have also been developed, demonstrating enhanced performance in related oxidation reactions, which highlights the potential of SAC design in tuning the electronic structure and catalytic activity of iridium. azonano.comrsc.org This approach offers a promising route for developing highly efficient and selective catalysts for CO2 functionalization. xidian.edu.cn

Alkane Oxidation and Size-Activity Relationships

Iridium-based catalysts prepared from precursors like Iridium(III) acetylacetonate are effective for the total oxidation of short-chain alkanes. A strong relationship between the size of the iridium particles and their catalytic activity has been demonstrated. researchgate.net In a systematic study using silica as an inert support, the size of iridium particles was controlled by varying the calcination temperature from 350°C to 750°C, which resulted in particle sizes increasing from approximately 5 nm to 27 nm. researchgate.net

Unlike other precious metals such as palladium or platinum, where oxidation activity sometimes decreases with smaller particle sizes, iridium catalysts exhibit an increase in oxidation activity as the particle size decreases. researchgate.net This inverse size-activity relationship underscores the unique catalytic nature of small iridium nanoclusters in alkane oxidation reactions.

Interactive Data Table: Iridium Particle Size vs. Calcination Temperature

| Calcination Temperature (°C) | Resulting Ir Particle Size (nm) | Trend in Alkane Oxidation Activity |

| 350 | ~5 | Highest |

| ... | ... | ... |

| 750 | ~27 | Lowest |

This table illustrates the general trend observed where lower calcination temperatures produce smaller nanoparticles, which exhibit higher catalytic activity for alkane oxidation. researchgate.net

Reaction Mechanism Elucidation in Catalytic Cycles

The catalytic utility of Iridium(III) acetylacetonate, often in the form of its derivatives, is deeply rooted in its ability to participate in various fundamental organometallic reaction steps. Elucidating the mechanisms of these catalytic cycles provides critical insights into catalyst behavior, allowing for the optimization of reaction conditions and the design of more efficient catalysts. The core mechanistic steps involving iridium(III) species derived from Ir(acac)₃ precursors include ligand activation and exchange, hydrogen abstraction, and reductive elimination, all ofwhich are governed by specific kinetic profiles.

Ligand Activation and Exchange Mechanisms

The initiation of a catalytic cycle often requires the activation of the iridium precursor, which typically involves the dissociation or exchange of a ligand to create a vacant coordination site for substrate binding. For iridium(III) complexes bearing acetylacetonate (acac) ligands, this activation can occur through the exchange of ancillary ligands or, under specific conditions, the acac ligand itself.

Detailed studies on complexes of the type trans-(acac)₂Ir(R)(L), where L is a neutral ligand like pyridine, have shown that ligand exchange proceeds through a dissociative mechanism. This process is a crucial pre-equilibrium step for subsequent reactions such as C-H activation. The exchange of pyridine in these complexes is degenerate and involves the initial loss of the pyridine ligand to form a five-coordinate, 16-electron intermediate. This coordinatively unsaturated species is highly reactive and can then engage with the substrate.

The activation parameters for this ligand exchange have been determined experimentally, providing quantitative insight into the process.

Interactive Data Table: Activation Parameters for Pyridine Exchange Users can sort the data by clicking on the column headers.

| Complex | ΔH‡ (kcal/mol) | ΔS‡ (eu) | ΔG‡₂₉₈ₖ (kcal/mol) |

| Ph-Ir-Py | 22.8 ± 0.5 | 8.4 ± 1.6 | 20.3 ± 1.0 |

| CH₃-Ir-Py | 19.9 ± 1.4 | 4.4 ± 5.5 | 18.6 ± 0.5 |

| (Data sourced from reference) |

Furthermore, the acetylacetonate ligand itself can be replaced under certain conditions. Studies on biscyclometalated iridium(III) complexes with an ancillary acac ligand have shown that acidic conditions can induce the departure of the acac ligand, followed by the coordination of a solvent molecule. This demonstrates that the seemingly robust acac chelate can be activated and participate in ligand exchange, providing an alternative pathway to generate a catalytically active species.

Hydrogen Abstraction Pathways

Hydrogen abstraction, a key step in C-H activation and functionalization reactions, can proceed through several pathways at an iridium(III) center. These pathways are fundamental to the catalytic activity of Ir(acac)₃ derivatives in processes like hydroarylation and dehydrogenation. The primary mechanisms include oxidative addition/reductive elimination and σ-bond metathesis.

A well-documented pathway for C-H activation by (acac)₂Ir(III) complexes involves a four-step sequence:

Pre-equilibrium ligand loss: A ligand such as pyridine dissociates to generate a reactive five-coordinate intermediate.

Isomerization: The trans-five-coordinate intermediate isomerizes to a cis-five-coordinate species.

Substrate Coordination: The target molecule, for example, benzene, coordinates to the iridium center.

C-H Cleavage: The C-H bond of the coordinated substrate is cleaved, which is often the rate-determining step.

This sequence represents a formal oxidative addition of the C-H bond to the iridium center. Another potential pathway is Hydrogen Atom Transfer (HAT), particularly in photochemically induced reactions involving Iridium(III) species, where a photoexcited state of the complex can abstract a hydrogen atom from a substrate.

Reductive Elimination Processes

Reductive elimination is the microscopic reverse of oxidative addition and is the crucial bond-forming and product-releasing step in many catalytic cycles. After a substrate has been activated and new functional groups have been assembled on the iridium(III) center, reductive elimination regenerates the catalyst's active state and releases the final product. For instance, in a hydroarylation cycle, after the oxidative addition of a substrate's C-H bond to form an Ir(V)-hydrido-aryl intermediate, the subsequent reductive elimination of a C-H or C-C bond releases the functionalized product.

Growth Kinetics Studies in Catalysis

In the iridium(III)-catalyzed oxidation of amino acids, the reaction rate was found to follow first-order kinetics with respect to the concentrations of the iridium(III) catalyst, the oxidant (hexacyanoferrate(III)), and hydroxide ions. The rate dependence on the amino acid substrate was first-order at low concentrations, transitioning to zero-order at higher concentrations. This kinetic behavior is consistent with a mechanism that involves the pre-equilibrium formation of a complex between the iridium catalyst and the amino acid substrate, followed by a rate-determining step.

Data Table: Kinetic Orders for Ir(III)-Catalyzed Oxidation of Amino Acids

| Reactant | Kinetic Order |

| [Hexacyanoferrate(III)] | First |

| [Iridium(III)] | First |

| [OH⁻] | First |

| [Amino Acid] | First (at low conc.), Zero (at high conc.) |

| (Data sourced from reference) |

In the context of C-H activation, kinetic isotope effects (KIE) provide powerful evidence for the rate-determining step. For the reaction of an (acac)₂Ir-methyl complex with benzene, the absence of an intermolecular KIE (KIE = 1 for C₆H₆/C₆D₆) suggests that C-H bond cleavage is not the rate-determining step. However, a significant intramolecular KIE of approximately 3.2 was observed with 1,3,5-C₆H₃D₃, indicating that C-H bond cleavage is rapid and follows the rate-determining coordination of benzene to the iridium center. These kinetic findings are crucial for building a precise model of the catalytic cycle.

Optoelectronic and Photonic Device Research

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

The advent of phosphorescent emitters based on iridium(III) complexes revolutionized OLED technology. Unlike fluorescent materials that can only utilize singlet excitons (25% of the total), phosphorescent emitters can harvest both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%. kyushu-u.ac.jpprinceton.edu Iridium(III) complexes featuring acetylacetonate (B107027) as an ancillary ligand are widely employed due to their excellent balance of efficiency, stability, and color tunability.

The design of highly efficient iridium(III)-based triplet emitters for OLEDs follows several key principles. The core strategy involves combining a heavy metal atom like iridium, which facilitates strong spin-orbit coupling (SOC), with a carefully selected set of ligands. nih.govrsc.org This strong SOC promotes rapid intersystem crossing from the singlet to the triplet state and allows for the formally spin-forbidden phosphorescence to occur with high efficiency and a relatively short lifetime. kyushu-u.ac.jp

The typical structure for these emitters is a heteroleptic complex, often featuring two cyclometalating (C^N) ligands and one ancillary ligand, which is frequently acetylacetonate (acac).

Cyclometalating (C^N) Ligands: These ligands, such as 2-phenylpyridine (B120327) (ppy) or its derivatives, are primarily responsible for determining the emission energy and, consequently, the color of the emitted light. bohrium.com The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is largely dictated by the electronic properties of these ligands.

Efficient emitters are designed to have the emissive triplet state, typically a metal-to-ligand charge transfer (³MLCT) state, as the lowest-lying excited state. This state should be well-shielded from higher-lying, non-radiative metal-centered (³MC or d-d) states, which can cause rapid, heat-producing deactivation and reduce efficiency. rsc.orgrsc.org Introducing bulky or rigid groups into the ligands can also suppress non-radiative decay pathways by restricting intramolecular vibrations and rotations, thereby increasing the phosphorescence quantum yield. rsc.org

The photoluminescence quantum yield (PLQY) is a critical parameter for an OLED emitter, representing the ratio of photons emitted to photons absorbed. Achieving near-unity PLQY is a primary goal in molecular design. For iridium(III) acetylacetonate complexes, several strategies are employed to optimize this value.

One key factor is the energy gap between the lowest triplet state (T₁) and the ground state (S₀). According to the "energy gap law," a larger energy gap reduces the rate of non-radiative decay, leading to higher quantum efficiency. bohrium.com Therefore, blue emitters, which have a larger energy gap, are inherently more challenging to design than red or green emitters.

Key optimization strategies include:

Rigidification of Ligand Structure: Introducing rigid ligand frameworks or bulky substituents helps to minimize geometric reorganization in the excited state, which reduces non-radiative decay rates. rsc.orgrsc.org

Suppression of Non-Emissive States: The ancillary ligand can influence the energy of deactivating d-d excited states. Strong-field ligands can raise the energy of these non-emissive states, preventing thermal population from the emissive ³MLCT state and thus enhancing the PLQY. rsc.org

Modulation of Charge Transfer Character: The nature of the emissive state, whether it is more ligand-centered (³LC) or has significant metal-to-ligand charge transfer (³MLCT) character, affects the quantum yield. A significant ³MLCT character is often desirable as it enhances spin-orbit coupling, leading to a shorter radiative lifetime and higher efficiency. rsc.orgacs.org

Researchers have demonstrated that iridium(III) complexes can achieve exceptionally high PLQY in solid-state films, with some values approaching 100% when dispersed in an appropriate host material at low concentrations. kyushu-u.ac.jpnih.gov

Table 1: Selected Iridium(III) Acetylacetonate Complexes and their Photoluminescence Quantum Yields (PLQY)

The emission color of (C^N)₂Ir(acac) complexes can be systematically tuned across the entire visible spectrum and into the near-infrared (NIR) region primarily by modifying the electronic properties of the cyclometalating (C^N) ligands. bohrium.com This tunability is a major advantage of iridium(III) emitters.

The energy of the emitted photon is determined by the HOMO-LUMO gap of the complex. The HOMO is typically a mix of iridium d-orbitals and ligand π-orbitals, while the LUMO is predominantly located on the π* orbital of the C^N ligand.

Blue Emitters: To achieve blue emission, the HOMO-LUMO gap must be widened. This is typically done by using C^N ligands with electron-withdrawing groups (like fluorine) on the phenyl ring, which stabilizes the HOMO level, and/or by reducing the π-conjugation of the ligand system. rsc.orgacs.orgfrontiersin.org Designing stable and efficient deep-blue emitters remains a significant challenge due to the large energy gap, which can bring the emissive state closer to deactivating states. bohrium.com

Green Emitters: The archetypal green emitter is fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and its heteroleptic analogue (ppy)₂Ir(acac) also emits in the green region. Modifications to the ppy ligand can fine-tune the emission around the green part of the spectrum. spiedigitallibrary.org

Red and Orange Emitters: To shift the emission to longer wavelengths (red/orange), the HOMO-LUMO gap is narrowed. This is accomplished by extending the π-conjugation of the C^N ligand, for example, by using ligands like 2-phenylquinoline (B181262) or thienyl-pyridine derivatives. nih.govrsc.org This extension destabilizes the LUMO, reducing the energy gap and red-shifting the emission.

NIR Emitters: Pushing the emission into the NIR region is particularly difficult due to the "energy gap law," which predicts that the very small energy gap will lead to extremely high non-radiative decay rates and thus very low quantum yields. bohrium.com Designing efficient NIR emitters requires specialized ligand systems with extensive π-conjugation.

The ultimate test of an emitter is its performance in a functioning OLED device. The electroluminescence (EL) characteristics of devices using (C^N)₂Ir(acac) emitters are evaluated based on several key metrics: External Quantum Efficiency (EQE), power efficiency (measured in lumens per watt, lm/W), and Commission Internationale de l'Eclairage (CIE) coordinates, which define the emission color.

High-performance devices are fabricated by doping the iridium emitter at a specific concentration (typically 5-20%) into a host material. The host material must have a higher triplet energy than the emitter to ensure efficient energy transfer to the dopant and prevent back-transfer. spiedigitallibrary.org The choice of charge transport layers and device architecture is also critical for ensuring balanced charge injection and recombination within the emissive layer. optica.org

Numerous studies have demonstrated the exceptional performance of OLEDs based on iridium(III) acetylacetonate emitters. Devices across the color spectrum have achieved high efficiencies, with red and green devices now being a mature technology and blue devices continuously improving. nih.govrsc.org

Table 2: Performance of OLEDs Employing Iridium(III) Acetylacetonate Emitters

One of the primary mechanisms that causes a decrease in OLED efficiency at high brightness, known as "efficiency roll-off," is triplet-triplet annihilation (TTA). spiedigitallibrary.org TTA occurs when two triplet excitons interact. This interaction can lead to the non-radiative decay of one or both excitons, effectively wasting the energy that would have produced a photon. nih.gov

Because phosphorescent emitters have relatively long triplet lifetimes (on the order of microseconds), the concentration of triplet excitons can become very high at high current densities, making TTA a significant problem. nih.gov This is especially severe for blue phosphorescent materials, which tend to have longer lifetimes.

Strategies to suppress TTA include:

Broadening the Recombination Zone: By designing device architectures that spread the electron-hole recombination zone over a wider area within the emissive layer, the local concentration of triplets can be reduced.

Molecular Design: Designing emitters with shorter triplet lifetimes can reduce the steady-state concentration of triplets and thus the probability of TTA.

Host Material Engineering: Utilizing host materials that promote a wide distribution of excitons or using co-host systems can help to keep the emitter molecules separated, reducing the likelihood of TTA. spiedigitallibrary.org

Doping Concentration: Optimizing the doping concentration of the emitter is crucial. While higher concentrations can improve exciton (B1674681) capture, they can also exacerbate TTA. nih.gov

Photophysical Property Modulation through Ligand Engineering

Ligand engineering is the most powerful tool for modulating the photophysical properties of iridium(III) acetylacetonate emitters. By making systematic chemical modifications to the cyclometalating (C^N) ligands, researchers can precisely control the emission color, quantum efficiency, excited-state lifetime, and even the orientation of the molecule within the device's emissive layer. rsc.orgresearchgate.net

The introduction of electron-donating or electron-withdrawing groups at different positions on the C^N ligand can raise or lower the HOMO and LUMO energy levels, thereby tuning the emission wavelength. For instance, adding fluorine atoms to the phenyl ring of a ppy ligand lowers the HOMO energy, increasing the energy gap and shifting the emission towards the blue. rsc.orgfrontiersin.org Conversely, adding π-conjugating groups or strong electron-donating groups can decrease the energy gap, leading to red-shifted emission. rsc.org

Furthermore, ligand engineering can enhance molecular rigidity and suppress vibrational quenching, leading to higher PLQY. rsc.org The steric bulk of the ligands can also be adjusted to prevent intermolecular interactions that lead to aggregation-caused quenching, ensuring that the high efficiency observed in solution is maintained in the solid state. This careful molecular tuning allows for the creation of customized emitters tailored for specific applications, from high-definition displays to solid-state lighting.

Influence of Symmetric vs. Asymmetric Cyclometalating Ligands

The symmetry of cyclometalating ligands in iridium(III) complexes, including those with acetylacetonate as an ancillary ligand, plays a crucial role in determining their emission properties. Studies comparing iridium complexes with symmetric versus asymmetric quinolinate-based cyclometalating ligands have demonstrated a noticeable impact on their photoluminescence. For instance, complexes with asymmetric ligands have been observed to exhibit a blue-shift in their photoluminescence compared to their symmetric counterparts. researchgate.nettandfonline.com

One study focused on bis-[2,3-bis(4-fluorophenyl)quinoxalinato]iridium(acetylacetonate), where the main ligand, 2,3-dpqx-F2, is symmetric. tandfonline.com This complex exhibited red emission with a peak at approximately 640 nm. tandfonline.com In contrast, related complexes with asymmetric fluorophenylmethylquinoxaline (fpmqx) derivatives as the main ligands were synthesized to compare their emission patterns. researchgate.nettandfonline.com The investigation found that the asymmetric complexes showed a blue-shifted photoluminescence. researchgate.nettandfonline.com This shift is attributed to the difference in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be influenced by the symmetry of the ligands. researchgate.net

The exploration of tris-heteroleptic iridium(III) complexes, which are inherently asymmetric due to being supported by three different ligands, represents a growing area of research. acs.org This class of phosphors offers more degrees of freedom for tuning the photophysical properties of the complex compared to traditional bis-heteroleptic or homoleptic complexes. acs.org

Comparison of Emission Properties: Symmetric vs. Asymmetric Ligands

| Complex Type | Ligand Symmetry | Key Finding | Reference |

|---|---|---|---|

| Ir(2,3-dpqx-F2)2(acac) | Symmetric | Red emission with a peak at ~640 nm. | tandfonline.com |

| Ir(fpmqx)2(AL) | Asymmetric | Showed blue-shifted photoluminescence compared to the symmetric analogue. | researchgate.nettandfonline.com |

Effects of Ancillary Ligands (e.g., Sulfur-Containing, Acetylacetonate Derivatives)

Ancillary ligands, such as acetylacetonate and its derivatives, are critical in modulating the electronic and photophysical properties of cyclometalated iridium(III) complexes. The nature of the ancillary ligand can influence the energy of the frontier molecular orbitals and the quantum efficiency of the complex.

Research into sulfur-containing ancillary ligands has shown them to be effective in developing highly efficient phosphorescent emitters. For example, iridium(III) cyclometalated complexes with the sulfur-containing ancillary ligand N,N-diisopropyldithiocarbamate (dipdtc) have been synthesized rapidly at room temperature. rsc.org These complexes exhibit high photoluminescence quantum efficiencies, reaching up to 94.2%, and their emission colors can be tuned by modifying the main cyclometalating ligands. rsc.org The resulting devices have demonstrated high external quantum efficiencies, suggesting that the four-membered ring Ir–S–C–S backbone is a promising structure for OLED applications. rsc.org While some studies have investigated the potential affinity of mercury ions for sulfur-containing ligands in iridium complexes, it was found that spectroscopic changes in the presence of certain mercury salts were due to acid-induced departure of the acetylacetonate ligand, not a direct Hg(2+)-S interaction. nih.gov

Derivatives of acetylacetonate, such as β-ketoiminate (acNac) and β-diketiminate (NacNac) ligands, have also been studied. nih.gov These weaker-field ligands have been shown to raise the energy of the metal-centered HOMO. nih.gov The luminescent properties and quantum yields of these complexes are dependent on both the cyclometalating and the ancillary ligands. nih.gov For instance, complexes with 2-phenylbenzothiazole (B1203474) (bt) as the cyclometalating ligand and acNac or NacNac ancillary ligands were found to be strongly luminescent, with one achieving a quantum efficiency of 0.82. nih.gov

Impact of Ancillary Ligands on Iridium(III) Complex Properties

| Ancillary Ligand Type | Example Ligand | Observed Effects | Reference |

|---|---|---|---|

| Sulfur-Containing | N,N-diisopropyldithiocarbamate (dipdtc) | High photoluminescence quantum efficiencies (up to 94.2%); enabled high-performance green OLEDs. | rsc.org |

| Acetylacetonate Derivatives | β-ketoiminate (acNac) | Raised the energy of the metal-centered HOMO; resulted in strongly luminescent complexes (Φ = 0.82 with bt ligand). | nih.gov |

| β-diketiminate (NacNac) | Raised the energy of the metal-centered HOMO; produced strongly luminescent complexes. | nih.gov |

Substituent Effects on HOMO/LUMO Levels and Charge Transfer

The electronic properties of iridium(III) complexes can be precisely tuned by adding electron-donating or electron-withdrawing substituents to the ligands. This modification alters the HOMO and LUMO energy levels, thereby affecting the emission color and efficiency of the complex. minoofar.comnih.gov The ability to independently modify these frontier orbitals is highly desirable for tuning the emission wavelength across the visible spectrum. minoofar.com